REACTION_CXSMILES
|
[C:1]([Si:3]([CH3:6])([CH3:5])[CH3:4])#[CH:2].Br[C:8]1[C:13]([OH:14])=[CH:12][CH:11]=[CH:10][N:9]=1.C(N(CC)CC)C>O1CCOCC1.[Cu]I.C1C=CC(P(C2C=CC=CC=2)C2C=CC=CC=2)=CC=1.C1C=CC(P(C2C=CC=CC=2)C2C=CC=CC=2)=CC=1.Cl[Pd]Cl>[CH3:4][Si:3]([CH3:6])([CH3:5])[C:1]1[O:14][C:13]2[C:8](=[N:9][CH:10]=[CH:11][CH:12]=2)[CH:2]=1 |f:5.6.7|
|
Name
|
|
Quantity
|
32.5 mL
|
Type
|
reactant
|
Smiles
|
C(#C)[Si](C)(C)C
|
Name
|
|
Quantity
|
20 g
|
Type
|
reactant
|
Smiles
|
BrC1=NC=CC=C1O
|
Name
|
|
Quantity
|
20 mL
|
Type
|
solvent
|
Smiles
|
O1CCOCC1
|
Name
|
copper(I)iodide
|
Quantity
|
2.2 g
|
Type
|
catalyst
|
Smiles
|
[Cu]I
|
Name
|
bis(triphenylphospine)palladium(II)chloride
|
Quantity
|
4.1 g
|
Type
|
catalyst
|
Smiles
|
C1=CC=C(C=C1)P(C2=CC=CC=C2)C3=CC=CC=C3.C1=CC=C(C=C1)P(C2=CC=CC=C2)C3=CC=CC=C3.Cl[Pd]Cl
|
Name
|
|
Quantity
|
80 mL
|
Type
|
reactant
|
Smiles
|
C(C)N(CC)CC
|
Control Type
|
UNSPECIFIED
|
Setpoint
|
500 °C
|
Type
|
CUSTOM
|
Details
|
The mixture is stirred for 5 min under nitrogen
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
TEMPERATURE
|
Details
|
cooled to RT
|
Type
|
FILTRATION
|
Details
|
filtered through celite
|
Type
|
CONCENTRATION
|
Details
|
the filtrate is concentrated under reduced pressure
|
Type
|
CUSTOM
|
Details
|
The crude material is purified by column chromatography
|
Reaction Time |
5 min |
Name
|
|
Type
|
product
|
Smiles
|
C[Si](C1=CC2=NC=CC=C2O1)(C)C
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 22 g | |
YIELD: PERCENTYIELD | 56% | |
YIELD: CALCULATEDPERCENTYIELD | 100.1% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |